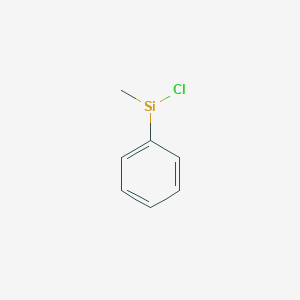

Chloromethylphenylsilane

Description

BenchChem offers high-quality Chloromethylphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethylphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAIXTZQWAGRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033222 | |

| Record name | (Chloromethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-82-9 | |

| Record name | Chloromethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VL1KZ19R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Theoretical and Computational Guide to the Reactivity of Chloromethylphenylsilane

Abstract

Chloromethylphenylsilane ((ClCH₂) (C₆H₅)SiH₂) is a bifunctional organosilicon compound with significant potential in materials science and as an intermediate in organic synthesis. Its reactivity is governed by the interplay of a hydrolyzable silicon-chlorine bond, a reactive chloromethyl group, and an aromatic phenyl ring. Understanding the nuanced reaction pathways of this molecule is paramount for its effective utilization. This technical guide provides an in-depth exploration of the reactivity of chloromethylphenylsilane from a theoretical and computational perspective. We will dissect the core reaction mechanisms, including nucleophilic substitution at the silicon center, hydrolysis and condensation, and the reactivity of the peripheral organic groups. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the computational methodologies required to predict and analyze the chemical behavior of this versatile silane.

Part 1: Fundamental Principles of Reactivity

Molecular Structure and Electronic Properties

The reactivity of any chemical species is fundamentally dictated by its electronic structure. For chloromethylphenylsilane, the central silicon atom, bonded to a hydrogen, a methyl group, a phenyl group, and a chlorine atom, creates a chiral center with a specific stereoelectronic environment. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the Si-Cl bond highly polarized and, consequently, the primary site for nucleophilic attack.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are invaluable for visualizing the molecular orbitals that govern reactivity.[1][2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a typical chlorosilane, the LUMO is predominantly centered on the σ* antibonding orbital of the Si-Cl bond. This low-lying LUMO indicates that the molecule is susceptible to attack by nucleophiles, which donate electron density into this orbital, leading to the cleavage of the Si-Cl bond.

Key Reactive Sites

Based on its structure, chloromethylphenylsilane presents three primary sites for chemical transformation:

-

The Silicon Center: This is the most electrophilic site, highly susceptible to nucleophilic substitution. Reactions here typically involve the displacement of the chloride leaving group.

-

The Chloromethyl Carbon: The C-Cl bond in the chloromethyl group is also a site for nucleophilic substitution, analogous to alkyl halides, though its reactivity is modulated by the adjacent silyl group.

-

The Phenyl Ring: The aromatic ring can undergo electrophilic substitution. The silyl group (-SiH(CH₃)Cl) acts as a substituent that directs incoming electrophiles, typically to the ortho and para positions due to hyperconjugation effects that stabilize the intermediate carbocation (the β-silicon effect).[3]

The interplay between these reactive sites allows for a rich and controllable chemistry, which can be effectively modeled and predicted using computational methods.

Part 2: Nucleophilic Substitution at the Silicon Center

The most characteristic reaction of chlorosilanes is nucleophilic substitution at the silicon atom (S(_N)2@Si). This pathway is fundamental to the synthesis of a vast array of organosilicon compounds.[4][5]

Mechanistic Overview: The S(_N)2@Si Pathway

Unlike carbon-centered S(_N)2 reactions that proceed through a five-coordinate transition state, S(_N)2@Si reactions can proceed through either a trigonal bipyramidal transition state or a short-lived pentacoordinate intermediate. This distinction arises from silicon's ability to utilize its available d-orbitals to accommodate the increased coordination. The stereochemistry of the reaction can result in either inversion or retention of configuration at the silicon center, depending on the nature of the nucleophile and the leaving group.

The general mechanism involves the approach of a nucleophile to the silicon atom, forming a new bond while the Si-Cl bond is broken. The reaction is often facilitated by catalysts, such as zinc salts, which can activate the chlorosilane or assist in the transmetalation of the nucleophile.[5]

Theoretical Protocol for Modeling S(_N)2@Si Reactions

A robust computational workflow is essential for accurately modeling these reactions and predicting their outcomes.[6][7] DFT is the workhorse for such investigations.

Step-by-Step Computational Workflow:

-

Reactant Optimization: The geometries of the chloromethylphenylsilane and the nucleophile are individually optimized to a local minimum on the potential energy surface.

-

Transition State (TS) Search: A transition state search is initiated from a reasonable starting geometry where the nucleophile is approaching the silicon center. Common algorithms include the Berny optimization to a first-order saddle point or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

-

Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond-forming/bond-breaking process along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry.[8] This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product energy minima, thus validating that the located TS is the correct one for the reaction of interest.

-

Energy Calculation: Single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

Below is a visualization of this standard computational workflow.

Caption: A typical workflow for the computational investigation of reaction mechanisms.

Steric and Electronic Effects

The reactivity of chloromethylphenylsilane is influenced by the steric bulk and electronic properties of its substituents. Compared to a smaller analogue like chlorotrimethylsilane, the phenyl group in chloromethylphenylsilane introduces significant steric hindrance.[9] This bulk can slow the rate of nucleophilic attack. However, the phenyl group can also electronically influence the reaction through inductive and resonance effects. Computational studies allow for the systematic dissection of these competing factors by comparing calculated activation barriers across a series of related silanes.

| Compound | Relative Steric Hindrance | Electronic Effect of Substituents | Predicted Relative S(_N)2@Si Rate |

| Chlorotrimethylsilane | Low | Weakly electron-donating (3x Me) | Fast |

| Chlorodimethylphenylsilane | Moderate | Phenyl group can be π-donating/σ-withdrawing | Intermediate |

| Chloromethylphenylsilane | Moderate | Phenyl group, less donation from Me | Intermediate |

| Chloro(triphenyl)silane | High | Strong steric and electronic effects (3x Ph) | Slow[9] |

Part 3: Hydrolysis and Condensation Pathways

For many applications, particularly in materials science, the most important reaction of chloromethylphenylsilane is its hydrolysis, followed by condensation to form polysiloxane networks.

The Hydrolysis Mechanism

The reaction of the Si-Cl bond with water yields a silanol (Si-OH) and hydrochloric acid.[10] Theoretical studies on similar chlorosilanes have shown that this reaction is often catalyzed by additional water molecules.[11] A single water molecule attack has a high activation barrier, but a cluster of water molecules can form a hydrogen-bonded network that facilitates proton transfer in a low-energy concerted process.[11]

The reaction can proceed with either retention or inversion of stereochemistry at the silicon center, and computational modeling can predict the preferred pathway by comparing the activation energies of the respective transition states.[11]

Sources

- 1. hydrophobe.org [hydrophobe.org]

- 2. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents [organic-chemistry.org]

- 6. s3.smu.edu [s3.smu.edu]

- 7. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Chloromethylphenylsilane

Introduction: The Dawn of Organosilicon Chemistry

The story of chloromethylphenylsilane is intrinsically linked to the birth of organosilicon chemistry, a field that has revolutionized materials science, organic synthesis, and medicinal chemistry. For much of the 19th century, silicon was primarily studied in its inorganic forms. However, the landscape began to change in 1863 when Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound.[1] This seminal work laid the groundwork for future explorations into the fascinating world of carbon-silicon bonds.

The true pioneer who brought organosilicon chemistry to the forefront was the English chemist Frederic Stanley Kipping.[2] Beginning in the early 1900s, Kipping embarked on a systematic investigation of organic silicon derivatives, publishing a remarkable series of 51 papers on the subject.[3] His most significant contribution was the application of the newly discovered Grignard reaction to the synthesis of organosilanes.[2][4] Kipping's realization that organomagnesium reagents were ideal for creating silicon-carbon bonds opened the door to a vast array of new compounds and laid the foundation for the synthesis of molecules like chloromethylphenylsilane.[2]

The Probable First Synthesis: The Grignard Reaction

The causality behind this experimental choice lies in the polarity of the silicon-chlorine bond. The silicon atom, being less electronegative than chlorine, carries a partial positive charge, making it an excellent electrophile. The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, with the carbon atom of the methyl group carrying a partial negative charge. The reaction proceeds via a nucleophilic attack of the methyl group on the electrophilic silicon atom, displacing one of the chlorine atoms.

Experimental Protocol: Grignard-Mediated Synthesis of Chloromethylphenylsilane

This protocol is adapted from established procedures for analogous Grignard reactions and should only be performed by personnel with prior training in experimental organic chemistry in a controlled laboratory setting.

Materials:

-

Dichloromethylphenylsilane

-

Magnesium turnings

-

Methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

Procedure:

-

Preparation of Methylmagnesium Bromide (Grignard Reagent):

-

A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried to remove any moisture.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. The mixture is stirred until the magnesium is consumed.

-

-

Reaction with Dichloromethylphenylsilane:

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of dichloromethylphenylsilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Workup and Purification:

-

The reaction is carefully quenched by slowly pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude chloromethylphenylsilane is purified by fractional distillation.

-

Workflow Diagram

Caption: Workflow for the synthesis of chloromethylphenylsilane via the Grignard reaction.

The Industrial Revolution: The "Direct Process"

While the Grignard synthesis was pivotal for laboratory-scale preparations, the industrial production of organochlorosilanes was revolutionized in the 1940s by the independent work of Eugene Rochow and Richard Müller.[4] They developed the "Direct Process," which involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst.[4][6]

For phenyl-substituted chlorosilanes, the process typically uses chlorobenzene as the organic halide.[7][8] The reaction is complex and produces a mixture of products, including dichlorodiphenylsilane, phenyltrichlorosilane, and other phenylchlorosilanes.[7]

General Reaction:

2 C₆H₅Cl + Si --(Cu catalyst, ~300-500°C)--> (C₆H₅)₂SiCl₂ + other products

The development of the Direct Process was a major milestone, making organosilanes readily available on a large scale and paving the way for the widespread commercialization of silicone polymers.[4]

Chemical and Physical Properties

Chloromethylphenylsilane is a colorless liquid with a range of properties that make it a useful synthetic intermediate.[9]

| Property | Value | Reference |

| CAS Number | 1631-82-9 | [10][11] |

| Molecular Formula | C₇H₉ClSi | [11] |

| Molecular Weight | 156.69 g/mol | [11] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 199-201 °C | |

| Density | 1.085 g/mL at 25 °C | |

| Flash Point | 70-140 °F | [9] |

| Solubility | Insoluble in water, reacts with water | [9] |

Note: Some physical properties may vary slightly depending on the source and purity.

Applications in Synthesis and Drug Development

The reactivity of the silicon-chlorine bond in chloromethylphenylsilane makes it a valuable reagent in organic synthesis. It is primarily used as an intermediate to introduce the methylphenylsilyl group into molecules. This can be achieved through reactions with various nucleophiles, such as organometallic reagents, alcohols, and amines.

A significant application of related chloromethylsilanes is in the pharmaceutical industry. For example, chloromethyltrimethylsilane is used in the synthesis of the antipsychotic drug Aripiprazole.[12] The chlorine atom can undergo nucleophilic substitution with an amine, forming a new carbon-nitrogen bond, a key step in building the complex drug molecule.[12] While a direct application of chloromethylphenylsilane in a marketed drug is not prominently documented, its analogous reactivity makes it a compound of interest for medicinal chemists. The introduction of a silicon-containing moiety can alter a drug candidate's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[13]

Illustrative Reaction Pathway: Nucleophilic Substitution

Caption: General scheme of nucleophilic substitution at the silicon center of chloromethylphenylsilane.

Conclusion

From its probable origins in the pioneering work of Frederic Kipping using the Grignard reaction to its potential for large-scale production via the Direct Process, chloromethylphenylsilane is a testament to the evolution of organosilicon chemistry. Its unique chemical properties and reactivity have established it as a valuable intermediate in organic synthesis. As researchers continue to explore the impact of silicon-containing functional groups in drug discovery and materials science, the importance of foundational reagents like chloromethylphenylsilane is likely to endure.

References

-

PubChem. Dichloromethylphenylsilane. National Center for Biotechnology Information. [Link]

-

József, K. (n.d.). Organosilicon Chemisty: Past, Present and Future. Longdom Publishing. [Link]

-

EBSCO. (n.d.). Kipping Discovers Silicones | History | Research Starters. [Link]

-

Voiculescu, N. (2002). The direct synthesis of phenylchlorosilanes. Revista de Chimie, 53(5), 388-393. [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). (chloromethyl)dimethylphenylsilane. Organic Syntheses. [Link]

-

Encyclopædia Britannica. (n.d.). Frederic Stanley Kipping. [Link]

-

Wikipedia. (n.d.). Organosilicon chemistry. [Link]

-

ZM Silane Limited. (2025, September 8). Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]

- Google Patents. (n.d.). Grignard processes with improved yields of diphenylchlorosilanes as products.

- Google Patents. (n.d.). Preparation method and device of phenyl trichlorosilane.

-

Nakao, Y. (2018). Direct Silyl–Heck Reaction of Chlorosilanes. Organic Letters, 20(9), 2438-2441. [Link]

-

ResearchGate. (n.d.). Synthesis of polymethylphenylsilane and its chloromethylation. [Link]

- Google Patents. (n.d.). Method for making a chlorosilane.

- Google Patents. (n.d.).

-

ChemicalRegister.com. (n.d.). Chloromethylphenylsilane (CAS No. 1631-82-9) Suppliers. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Vinyl Phenyl Methyl Chlorosilane: A Cornerstone for Chemical Innovation. [Link]

-

Al-Ostoot, F. H., Alafeefy, A. M., & Al-Ghamdi, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 14(10), 103361. [Link]

-

NIST. (n.d.). Silane, chloromethylphenyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]

- 3. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]

- 9. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chloromethylphenylsilane (CAS No. 1631-82-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 11. Silane, chloromethylphenyl- [webbook.nist.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Chloromethylphenylsilanes as Precursors for Functionalized Silanes

This guide details the applications and protocols for Chloromethylphenylsilanes , specifically focusing on (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) as a pharmacophore precursor and (Chloromethyl)phenyltrimethoxysilane (CAS 24413-04-5) as a surface coupling agent.

Executive Summary & Strategic Value

Chloromethylphenylsilanes represent a unique class of "bifunctional" organosilicon precursors. They bridge the gap between classical organic synthesis and silicon materials science. Their strategic value lies in the Chloromethyl (

Key Chemical Variants

| Variant | CAS No.[1][2][3][4] | Primary Application | Reactivity Profile |

| (Chloromethyl)dimethylphenylsilane | 1833-51-8 | Organic Synthesis / Drug Dev | Stable to hydrolysis; |

| (Chloromethyl)phenyltrimethoxysilane | 24413-04-5 | Surface Modification | Hydrolyzable (anchors to |

| (Chloromethyl)phenyldichlorosilane | N/A | Polymer Synthesis | Highly reactive; used for polysiloxane backbone synthesis. |

Chemical Logic & Reaction Landscape

The utility of chloromethylphenylsilane stems from its ability to undergo orthogonal reactions. The silicon center modulates the reactivity of the adjacent methylene group (alpha-effect), often enhancing

Reaction Pathways Diagram

Caption: Orthogonal reaction pathways for (Chloromethyl)dimethylphenylsilane. The phenyl group (not shown in products) is retained until oxidative cleavage is required.

Protocol A: Synthesis of α-Aminomethylsilanes (Drug Development)

Target: Conversion of

Materials

-

Precursor: (Chloromethyl)dimethylphenylsilane (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for accelerating sluggish chlorides.

-

Solvent: Acetonitrile (MeCN) or DMF (dry).

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, suspend

(2.0 equiv) and KI (0.1 equiv) in dry MeCN (0.5 M concentration relative to silane). -

Addition: Add the secondary amine (1.2 equiv) followed by the dropwise addition of (Chloromethyl)dimethylphenylsilane (1.0 equiv) at room temperature.

-

Note: The reaction is exothermic; ensure adequate stirring.

-

-

Reflux: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC (stain with KMnO4 or PMA; silanes often do not UV absorb strongly unless the phenyl group is distinct).

-

Workup:

-

Purification: Dry organic layer over

. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).-

Validation:

NMR will show the shift of the methylene protons (

-

Protocol B: Fleming-Tamao Oxidation (Masked Hydroxyl)

Target: Conversion of

Mechanism & Workflow

The phenyl group is electrophilically attacked, followed by a rearrangement of the oxygen from silicon to carbon.[6][7]

Caption: The two-stage Fleming-Tamao oxidation sequence converting the silyl group into an alcohol.[6][8][9]

Detailed Protocol (Two-Pot Method)

-

Protodesilylation: Dissolve the functionalized silane in

. Add -

Oxidation: Remove solvent or add directly to a solution of Peracetic acid (

) or -

Reaction: Stir at room temperature for 4–8 hours. The C-Si bond cleaves with retention of configuration at the carbon center.[7][8]

-

Workup: Quench with saturated

(to destroy peroxides). Extract with ether.

Protocol C: Surface Functionalization (Materials Science)

Target: Creating a reactive "Benzyl Chloride" type surface on Glass/Silica. Precursor: (Chloromethyl)phenyltrimethoxysilane (or the ethyl-linked variant). Context: This creates a platform for "Click-on-Surface" chemistry. The surface-bound chloromethyl group can react with amines or azides in a second step.

Silanization Protocol

-

Substrate Prep: Clean silica/glass slides with Piranha solution (

3:1) for 30 mins. Warning: Piranha solution is explosive with organics. Rinse with DI water and dry at 120°C. -

Silanization Solution: Prepare a 2% (v/v) solution of (Chloromethyl)phenyltrimethoxysilane in anhydrous Toluene.

-

Deposition: Immerse the substrate in the solution. Heat to reflux (110°C) for 4–12 hours under Nitrogen atmosphere.

-

Why Reflux? High temperature promotes the condensation of the methoxy groups with surface silanols and drives the formation of a dense monolayer.

-

-

Curing: Remove substrate, rinse with fresh toluene, then ethanol. Bake at 110°C for 1 hour to crosslink the siloxane network.

-

Post-Functionalization (Example): Immerse the chloromethyl-functionalized slide in a solution of

(saturated) in DMF at 60°C for 24 hours to generate an Azide-Terminated Surface ready for Click Chemistry.

References & Authority

-

Sigma-Aldrich. (Chloromethyl)dimethylphenylsilane Product Specification & Properties. Link

-

Fleming, I. (2002).[10] Science of Synthesis: Silicon Compounds. Georg Thieme Verlag.[10] (Foundational text on Fleming Oxidation).[6][8]

-

Jones, G. R., & Landais, Y. (1996).[8] The Oxidation of the Carbon-Silicon Bond. Tetrahedron, 52(22), 7599-7662. Link

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Authoritative source for surface modification protocols).[11] Link

-

Murakami, K., et al. (2009).[12] Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes. J. Org.[9][12] Chem. Link

Sources

- 1. ((CHLOROMETHYL)PHENYLETHYL)DIMETHYLCHLOROSILANE - Gelest, Inc. [gelest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]

- 7. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 8. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Fleming-Tamao Oxidation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents [organic-chemistry.org]

Use of Chloromethylphenylsilane in the production of silicone resins

Application Note: Advanced Synthesis of High-Refractive Index Silicone Resins Utilizing Methylphenyldichlorosilane

Executive Summary & Chemical Nomenclature

This guide details the protocol for synthesizing Methyl Phenyl Silicone Resins , a class of polysiloxanes critical for high-temperature coatings, LED encapsulation, and biomedical device packaging. These resins are prized for their high refractive index (RI > 1.50), thermal stability, and toughness compared to standard dimethyl silicones.

Critical Nomenclature Clarification: The term "Chloromethylphenylsilane" is often used ambiguously in industrial literature. For the production of silicone resins (crosslinked networks), the correct precursor is Methylphenyldichlorosilane .

-

Target Precursor: Methylphenyldichlorosilane (MPCS)

-

CAS:

-

Function: Backbone monomer. Provides linear chain extension and phenyl groups for thermal/optical properties.

-

This protocol focuses on the Hydrolysis-Condensation of MPCS in conjunction with crosslinkers (Phenyltrichlorosilane) to produce a curable resin matrix.

Chemical Basis & Reaction Mechanism

The synthesis relies on a two-step mechanism: Hydrolysis (converting Si-Cl to Si-OH) and Condensation (forming Si-O-Si networks).

Reaction Scheme

-

Hydrolysis:

-

Condensation (Linear):

-

Crosslinking (via Trichlorosilanes):

Key Structural Parameters:

-

R/Si Ratio: The ratio of organic groups to silicon atoms.

-

Target: 1.2 – 1.6. Lower values yield harder, glass-like resins (T-resins); higher values yield flexible elastomers (D-resins).

-

-

Ph/Me Ratio: The ratio of Phenyl to Methyl groups.

-

High Ph (>0.5): Increases refractive index, thermal stability, and solubility in organic solvents.

-

High Me: Increases flexibility and water repellency.

-

Experimental Protocol: Resin Synthesis

Safety Warning: Chlorosilanes react violently with water, releasing corrosive Hydrogen Chloride (HCl) gas. All operations must be performed in a fume hood with acid gas scrubbing.

Materials

| Component | Chemical Name | CAS | Role | Mass (Parts) |

| Monomer A | Methylphenyldichlorosilane | 149-74-6 | Linear Backbone / High RI | 35.0 |

| Monomer B | Phenyltrichlorosilane | 98-13-5 | Crosslinker (T-Unit) | 45.0 |

| Monomer C | Dimethyldichlorosilane | 75-78-5 | Flexibility Modifier | 15.0 |

| End-Capper | Chloro(methyl)phenylsilane | 1631-82-9 | Mw Control / Si-H func.[1][4][8][9] | 5.0 |

| Solvent | Xylene / Toluene | 1330-20-7 | Reaction Medium | 100.0 |

| Reagent | Deionized Water | 7732-18-5 | Hydrolysis Agent | Excess (200.0) |

| Catalyst | Zinc Octoate | 557-09-5 | Condensation Catalyst | 0.1% |

Phase 1: Co-Hydrolysis (Exothermic)

-

Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge the Deionized Water and 20% of the Solvent . Cool to 0–5°C using a glycol chiller.

-

Feed Mix: In a separate vessel, mix Monomers A, B, C, and the End-Capper with the remaining Solvent. Ensure the mixture is homogenous.

-

Addition: Add the Silane/Solvent mixture dropwise to the reactor over 2–4 hours .

-

Critical Control: Maintain reactor temperature < 25°C . Rapid addition causes localized overheating and premature gelation.

-

-

Separation: Stop stirring. Allow the mixture to settle for 30 minutes. The mixture will separate into two phases:

-

Top Layer: Silicone Hydrolysate in Solvent.[10]

-

Bottom Layer: Aqueous HCl (Acid Water).

-

-

Washing: Drain the acid layer.[11] Wash the organic layer with warm water (50°C) 3–5 times until the pH of the wash water is neutral (pH 6–7). Note: Residual acid catalyzes degradation.

Phase 2: Bodying (Condensation)

-

Stripping: Transfer the neutral resin solution to a clean reactor. Heat to 110°C under partial vacuum to remove trace water (azeotropic distillation).

-

Catalysis: Add Zinc Octoate (0.1 wt%) .

-

Polymerization: Heat to reflux (130–140°C ) for 2–6 hours.

-

Endpoint Monitoring: Monitor the viscosity. Target viscosity: 100–500 cP (depending on application).

-

Gel Time Test: Take a small sample on a hot plate at 200°C. If it gels in <60 seconds, the resin is fully bodied.

-

-

Filtration: Cool to 60°C and filter through a 1µm filter to remove catalyst residues and particulates.

Visualization of Workflow

The following diagram illustrates the critical path for synthesizing Methyl Phenyl Silicone Resin, highlighting the separation of the hazardous HCl byproduct.

Caption: Figure 1. Step-by-step process flow for the hydrolysis and condensation of Methylphenyldichlorosilane into silicone resin.

Characterization & Quality Control

To validate the synthesis for research or drug delivery applications (e.g., transdermal patches or vial coatings), the following parameters must be tested.

| Parameter | Method | Target Specification | Relevance |

| Molecular Weight | GPC (Toluene) | Mw: 3,000 – 15,000 Da | Determines mechanical strength and viscosity. |

| Refractive Index | Refractometer | > 1.51 | Critical for optical clarity and LED efficiency. |

| Phenyl Content | 20 – 50 mol% | Higher phenyl = higher thermal stability. | |

| Alkoxy/OH Content | FTIR | < 1.0 wt% | Residual OH groups lead to shelf-life instability. |

| Viscosity | Brookfield Viscometer | 100 – 1000 cPs | Processability for coating applications. |

Functional Modification (Advanced)

For researchers requiring specific reactivity (e.g., drug conjugation), the resin can be modified using (Chloromethyl)phenylethylsilanes .

-

Protocol: Post-polymerization, react the resin with (Chloromethyl)dimethylchlorosilane (CAS 1719-57-9).

-

Mechanism: The chlorosilane reacts with residual Si-OH groups on the resin.

-

Result: A resin surface displaying reactive

groups.[12] -

Application: These groups serve as electrophilic sites for nucleophilic substitution with amines or thiols (e.g., attaching a peptide or fluorophore to the silicone matrix).

References

-

National Institute of Standards and Technology (NIST). "Silane, chloromethylphenyl- (CAS 1631-82-9) Properties." NIST Chemistry WebBook. [Link][7]

-

XJY Silicones. "Synthesis of Methyl Phenyl Silicone Resin and High Temperature Coatings." Technical Application Notes. [Link]

- Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochure. (General reference for silane reactivity).

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. (CHLOROMETHYL)(PHENYL)SILANE | CAS 1631-82-9 [matrix-fine-chemicals.com]

- 3. Buy Chloro(methyl)diphenylsilane | 144-79-6 [smolecule.com]

- 4. CHLOROMETHYLPHENYLSILANE | 1631-82-9 [chemicalbook.com]

- 5. Chloro(methyl)phenylsilane | CAS 1631-82-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1631-82-9 | CAS DataBase [m.chemicalbook.com]

- 7. Silane, chloromethylphenyl- [webbook.nist.gov]

- 8. 氯甲基苯基硅烷 technical, ≥93.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. silicorex.com [silicorex.com]

- 10. Preparation of Methylphenyl Silicone Resin - Knowledge [silibasesilicone.com]

- 11. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]

- 12. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Silylation with Chloro(methyl)phenylsilane

Current Status: Operational Ticket ID: SIL-PhMe-001 Subject: Troubleshooting Side Reactions & Optimization Guide[1]

Reagent Identification & Safety Check (Critical)

Before proceeding, we must verify your reagent. The name "Chloromethylphenylsilane" is frequently chemically ambiguous in commercial catalogs.

-

Scenario A (Most Likely for Silylation): You are using Chloro(methyl)phenylsilane (CAS: 1631-82-9).[1][2]

-

Formula:

-

Function: Used to install the

protecting group. -

Key Feature: Contains a reactive Si-Cl bond and a potentially reactive Si-H bond.[1]

-

-

Scenario B (Alkylation Reagent): You are using (Chloromethyl)phenylsilane or (Chloromethyl)dimethylphenylsilane .

This guide focuses on Scenario A: Silylation using Chloro(methyl)phenylsilane (

Diagnostic Matrix: Quick Troubleshooting

Use this table to match your observation with the likely root cause.

| Observation | Probable Cause | Technical Explanation | Recommended Action |

| Two spots on TLC/HPLC (Product region) | Diastereomer Formation | The silicon atom in | This is expected. Do not discard. If separation is unwanted, switch to an achiral silane (e.g., |

| White Precipitate (Instant) | Hydrolysis / Salt Formation | A: Reaction with moisture (Hydrolysis) | Test: Add water to a small aliquot. If precipitate dissolves, it's salt (Good). If it persists/oils out, it's Siloxane (Bad - check solvent dryness).[1] |

| Loss of Si-H Signal (IR ~2100 cm⁻¹ or ¹H NMR) | Disproportionation / Oxidation | The Si-H bond is sensitive.[1] Basic conditions can trigger oxidation to Si-OH or dehydrogenative coupling.[1] | Use strictly inert atmosphere ( |

| New Lipophilic Spot (Non-polar) | Silyl Ether Dimerization | Formation of Disiloxanes ( | Optimize reagent equivalents (1.1 - 1.2 eq). Improve moisture control. |

| Starting Material Persists | Steric Hindrance | The Phenyl group adds significant bulk compared to TMS. Secondary alcohols may react slowly. | Switch catalyst from Imidazole to DMAP (Dimethylaminopyridine) or use AgOTf (Silver Triflate) for activation. |

Deep Dive: Common Side Reactions & Mechanisms[1]

A. The "Chiral Silicon" Complication

Unlike TMS or TBDMS, Chloro(methyl)phenylsilane possesses a stereogenic silicon center.

-

The Issue: When silylating an enantiopure alcohol (

), the reagent (usually racemic) produces a 1:1 mixture of diastereomers: -

Consequence: These diastereomers have different NMR spectra (doubling of peaks) and different retention times.

-

Solution: Unless you specifically require chiral silicon, this is an inherent property. For simplified analysis, consider Dimethylphenylchlorosilane (

) which is achiral at silicon.

B. Hydrolysis & Disiloxane Formation

The most common side reaction is the reaction of the chlorosilane with adventitious water rather than your substrate.

-

Mechanism:

[1] -

Impact: Consumes reagent; generates HCl; creates a greasy byproduct that co-elutes with products.

C. Si-H Bond Reactivity (The Hidden Trap)

The Si-H bond is not spectating.[1]

-

Hydrosilylation: If your substrate contains terminal alkenes or alkynes, the Si-H bond can add across the double bond (catalyzed by radicals or trace metals), creating a C-Si bond instead of the desired O-Si bond.[1]

-

Dehydrogenative Silylation: In the presence of strong nucleophiles, the Si-H bond can react with alcohols (

), leading to "over-silylation" or cross-linking.[1]

Visualization: Troubleshooting Logic Flow

The following diagram illustrates the decision process for identifying side products during silylation.

Figure 1: Diagnostic logic flow for identifying common silylation outcomes with chiral chlorosilanes.

Optimized Protocol: The "Gold Standard" Method

To minimize side reactions (hydrolysis and Si-H degradation), follow this protocol.

Reagents:

-

Substrate (1.0 eq)

-

Chloro(methyl)phenylsilane (1.2 eq)

-

Imidazole (2.5 eq) OR Triethylamine (1.5 eq) + DMAP (0.1 eq)

-

Solvent: Anhydrous DCM or DMF (DMF accelerates the reaction significantly).

Step-by-Step:

-

Drying: Flame-dry glassware under vacuum; backfill with Argon.[1] This is non-negotiable for chlorosilanes.

-

Dissolution: Dissolve substrate and base (Imidazole) in anhydrous DMF.

-

Addition: Cool to 0°C. Add Chloro(methyl)phenylsilane dropwise .

-

Why? Controls exotherm and prevents local concentration spikes that favor dimerization.

-

-

Monitoring: Warm to RT. Monitor by TLC.

-

Note: If reaction stalls, add 10 mol% DMAP.

-

-

Quenching (Critical):

-

Pour into Saturated NaHCO₃ .

-

Warning: Do not use strong acid (1M HCl) for workup if your product is acid-sensitive; the silyl ether is relatively stable but can cleave under low pH.

-

Warning: Do not use strong base (NaOH); it may attack the Si-H bond.

-

-

Purification: Flash chromatography on Silica Gel.

-

Tip: Pre-treat silica with 1% Triethylamine/Hexanes to neutralize acidity and prevent deprotection on the column.

-

Frequently Asked Questions (FAQ)

Q: Can I use this reagent to protect amines? A: Yes, but N-silyl bonds are significantly more moisture-sensitive than O-silyl bonds. They often hydrolyze during silica gel chromatography. Analyze crude if possible.

Q: I see a peak at 4.5-5.0 ppm in ¹H NMR. What is it? A: That is likely the Si-H proton. It typically appears as a multiplet (quartet of doublets) due to coupling with the methyl group and the silicon isotopes. Integration of this peak confirms the silyl group is intact.

Q: My product decomposes on the column.

A: Silica gel is slightly acidic. For silyl ethers, especially those with Phenyl groups which can be acid-labile, add 1%

Q: Why not just use TBDMSCl?

A: You might choose

-

Orthogonal Protection: The Si-H bond allows specific deprotection or functionalization later.

-

Steric Tuning: It is less bulky than TBDMS but more stable than TMS.

-

Hydrosilylation Potential: You plan to react the Si-H later (e.g., with a metal catalyst) to lock the conformation.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for silylation conditions and stability).

-

Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers." J. Am. Chem. Soc.1972 , 94, 6190–6191. Link (Foundational protocol for chlorosilane/imidazole silylation).

-

Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds."[3] Acc. Chem. Res.1974 , 7, 77–84. Link (Mechanisms of rearrangement if Chloromethyl groups are present).

-

Sommer, L. H. Stereochemistry, Mechanism and Silicon; McGraw-Hill: New York, 1965.[1] (Source for stereochemistry of chiral silicon centers).

- Pawlenko, S.Organosilicon Chemistry; Walter de Gruyter: Berlin, 1986. (Comprehensive guide on chlorosilane reactivity and hydrolysis).

Sources

How to improve the yield of Chloromethylphenylsilane reactions

Technical Support Center: Optimizing Chloromethylphenylsilane Reactions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CMPS-YIELD-OPT-001

Executive Summary & Scope

You are experiencing yield inconsistencies with (Chloromethyl)dimethylphenylsilane (CMPS) . Whether you are synthesizing the reagent itself or employing it as a "masked hydroxyl" group (Fleming-Tamao oxidation), the silicon-carbon bond's unique reactivity requires strict protocol adherence.

This guide addresses the three critical failure points in CMPS chemistry:

-

Synthesis & Isolation: Volatility-induced losses and Grignard stoichiometry.

-

Nucleophilic Substitution: Poor reactivity of the

-chloro group. -

Fleming-Tamao Oxidation: Incomplete phenyl cleavage and protodesilylation.

Module 1: Synthesis of (Chloromethyl)dimethylphenylsilane

The Issue: "I am synthesizing CMPS from Chloro(chloromethyl)dimethylsilane and Phenylmagnesium bromide, but my isolated yields are consistently below 60% (Target: >80%)."

Root Cause Analysis

The synthesis relies on a Grignard coupling.[1] The two most common yield-killers are hydrolysis (due to moisture) and product loss during concentration (due to volatility).

Troubleshooting Protocol

Q1: My reaction exotherms violently upon Grignard addition. Is this affecting yield? A: Yes. A runaway exotherm promotes Wurtz-type homocoupling (formation of biphenyl or disilanes) rather than the desired substitution.

-

Fix: Cool the chlorosilane solution to 0 °C before adding PhMgBr.

-

Rate: Add PhMgBr dropwise over 30 minutes. The formation of white magnesium salts is immediate and normal.

Q2: I see product on TLC/GC, but I lose mass after rotary evaporation. A: This is the #1 error. CMPS (b.p. ~115 °C at 23 mmHg) is moderately volatile.[2]

-

Fix: Do not evaporate to dryness under high vacuum (<10 mmHg) at high heat. Stop evaporation when the volume reaches ~75 mL (if using 200-300 mL solvent) and switch immediately to fractional distillation.

Q3: How do I purify this without degrading the silane? A: Distillation is superior to chromatography. Silica gel can induce slight hydrolysis or streaking if not buffered.

-

Protocol: Use a 20 cm Vigreux column. Collect the fraction boiling at 115 °C (23 mmHg) .

-

Validation: Check Refractive Index (

).[3][4] Target 1.520 .[3][4] If

Data: Purification Efficiency Comparison

| Method | Typical Yield | Purity | Risk Factor |

| Vacuum Distillation | 80-85% | >98% | Thermal decomposition if bath >160°C |

| Silica Chromatography | 60-70% | 95% | Hydrolysis on acidic silica; Band tailing |

| Crystallization | N/A | N/A | Product is a liquid at RT |

Module 2: Utilization – Nucleophilic Substitution

The Issue: "I cannot get the chloromethyl group to react with my nucleophile (amine/alkoxide)."

Technical Insight

The

Troubleshooting Protocol

Q1: The reaction is sluggish even at reflux. A: You must activate the leaving group. The C-Cl bond is too strong and the backside attack is hindered by the bulky silyl group.

-

The Finkelstein Fix: Convert the chloride to an iodide in situ or as a separate step.

-

Protocol: Reflux CMPS with NaI (1.2 eq) in Acetone or MEK for 12-24 hours.

-

Result: (Iodomethyl)dimethylphenylsilane is significantly more reactive toward nucleophiles.

-

Q2: Can I use strong bases (LDA, n-BuLi) for alkylation? A: Yes, but temperature control is critical.

-

Warning: The protons

to silicon are acidic, but the phenyl group is also susceptible to nucleophilic attack (desilylation). -

Condition: Keep reactions at -78 °C to favor deprotonation/alkylation over cleavage.

Module 3: The Fleming-Tamao Oxidation

The Issue: "I am trying to convert the C-Si bond to C-OH, but I get low yields or recovered starting material."

Root Cause Analysis

The Fleming-Tamao oxidation is a two-step sequence:

-

Protodesilylation: Removal of the phenyl group (replacing Ph with F or OH/OR).

-

Oxidation: Insertion of oxygen into the Si-C bond. Failure usually occurs in Step 1 due to steric bulk or insufficient electrophile strength.[5]

Troubleshooting Protocol

Q1: Which reagent system should I use? A: Stop using generic conditions. Select based on your substrate's acid sensitivity:

-

Acid-Resistant Substrates: Use Hg(OAc)

/ Peracetic Acid . -

Acid-Sensitive Substrates: Use KBr / Peracetic Acid / NaOAc .

Q2: I am getting the silanol (Si-OH) intermediate but it won't rearrange to the alcohol. A: The rearrangement requires a fluoride source or base to form a pentacoordinate silicon species.

-

Fix: Add TBAF (Tetrabutylammonium fluoride) and KHCO

with H

Visual Workflow: Fleming-Tamao Optimization

Caption: Decision tree for selecting the optimal Fleming-Tamao oxidation conditions based on substrate stability.

References

-

Synthesis of (Chloromethyl)dimethylphenylsilane

-

Fleming-Tamao Oxid

-

Purific

-

Sigma-Aldrich.[3] (Chloromethyl)dimethylphenylsilane Product Specification & Properties.

-

-

Nucleophilic Substitution (Finkelstein Activ

- Alfa Chemistry. (Chloromethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CHLOROMETHYLDIMETHYLPHENYLSILANE CAS#: 1833-51-8 [amp.chemicalbook.com]

- 4. CHLOROMETHYLDIMETHYLPHENYLSILANE | 1833-51-8 [chemicalbook.com]

- 5. CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation - Google Patents [patents.google.com]

- 6. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fleming-Tamao Oxidation [organic-chemistry.org]

- 8. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 9. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]

Technical Support Center: Purification of Chloromethylphenylsilane

Welcome to the technical support center for the purification of chloromethylphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Chloromethylphenylsilane reaction mixture?

A: The primary impurities depend on the synthetic route, but typically include:

-

Unreacted starting materials: Such as (chloromethyl)trichlorosilane or phenylmagnesium bromide if using the Grignard method.[1]

-

Hydrolysis products: Chlorosilanes are highly susceptible to hydrolysis, which can lead to the formation of silanols and subsequently siloxanes.[2][3] This is often due to trace moisture in glassware or solvents.

-

Byproducts from Grignard reagent formation: Benzene and biphenyl can form during the synthesis of phenylmagnesium bromide and be carried through the reaction.[3][4]

-

Oligomeric species: Self-condensation of silanols can produce polysiloxanes.[2]

-

Other chlorosilane derivatives: Depending on the specific process, impurities like chlorotrimethylsilane or tetramethylsilane derivatives might be present.[5]

Q2: My final product appears cloudy or contains a precipitate after workup. What is the likely cause?

A: Cloudiness or precipitation is a strong indicator of hydrolysis.[2] Chloromethylphenylsilane readily reacts with water to form insoluble silanols and siloxanes.[3][6] To mitigate this, ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use distillation to purify Chloromethylphenylsilane?

A: Yes, vacuum distillation is a highly effective method for purifying chloromethylphenylsilane and other organosilanes, especially on a larger scale.[1][7] The reduced pressure allows for distillation at a lower temperature, preventing thermal degradation. For the related compound, (chloromethyl)dimethylphenylsilane, distillation at 115 °C under 23 mmHg has been reported, which can be a good starting point for optimization.[1]

Q4: Is recrystallization a suitable purification technique?

A: Recrystallization can be a viable option. For a similar compound, triphenylsilyl chloride, successful crystallization has been achieved from ethanol-free chloroform, petroleum ether, or hexane.[1] A recommended approach is to dissolve the crude product in a minimal amount of a hot, non-polar solvent like hexane and allow it to cool slowly.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Possible Cause 1: Incomplete Reaction The presence of unreacted starting materials is a common cause of low yields.[1]

-

Underlying Principle: In Grignard reactions, the stoichiometry between the chlorosilane and the Grignard reagent is critical. An excess or deficiency of either reagent can lead to an incomplete reaction. The reactivity of the magnesium surface is also crucial for the formation of the Grignard reagent.[4][8]

-

Solution:

-

Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

-

Ensure Grignard Reagent Activity: Use fresh, high-quality magnesium turnings and consider activation with a small crystal of iodine or by gentle heating.[4]

-

Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials.

-

Possible Cause 2: Product Loss During Workup Chloromethylphenylsilane is prone to hydrolysis, which can lead to significant product loss during aqueous workup steps.[1]

-

Underlying Principle: The silicon-chlorine bond is highly reactive towards nucleophiles, including water.[2] The hydrochloric acid produced during hydrolysis can further catalyze the condensation of the resulting silanols into siloxanes.[6]

-

Solution:

-

Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3]

-

Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to exclude atmospheric moisture.

-

Non-Aqueous Workup: If possible, consider a non-aqueous workup. For example, quenching the reaction with anhydrous ammonium chloride.

-

Careful pH Control: If an aqueous workup is necessary, use a buffered solution or a weak base like sodium bicarbonate to neutralize any acid formed.[6]

-

Issue 2: Persistent Impurities After a Single Purification Method

Possible Cause: Co-eluting or Co-distilling Impurities Some impurities may have similar physical properties (boiling point, polarity) to Chloromethylphenylsilane, making them difficult to separate by a single technique.

-

Underlying Principle: Distillation separates compounds based on differences in boiling points, while chromatography separates based on differences in polarity and interaction with the stationary phase.[7][9] If impurities have similar properties to the desired product, a single method may not be sufficient.

-

Solution:

-

Multi-Step Purification: Employ a combination of purification techniques. For instance, follow distillation with column chromatography.

-

Chemical Treatment: Certain impurities can be removed by chemical means. For example, hydroxyl-containing impurities can be converted into more volatile trimethylsilyl ethers by treatment with chlorotrimethylsilane, which can then be easily removed by distillation.[5]

-

Optimize Chromatographic Conditions: For column chromatography, carefully select the stationary phase (silica gel is common) and optimize the mobile phase.[1] Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system beforehand, aiming for an Rf value of 0.2-0.3 for the product.[1]

-

Data Presentation: Comparison of Purification Techniques

| Purification Technique | Principle of Separation | Best For | Key Considerations |

| Vacuum Distillation | Differences in boiling points under reduced pressure.[7][10] | Larger quantities and removing non-volatile or significantly lower/higher boiling impurities. | Requires careful temperature and pressure control to avoid thermal degradation.[5] |

| Column Chromatography | Differential adsorption onto a stationary phase based on polarity.[1] | Removing impurities with different polarities. | Can be time-consuming and requires solvent optimization via TLC.[1] |

| Recrystallization | Differences in solubility in a given solvent at different temperatures.[1] | Crystalline solids and removing small amounts of impurities. | Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |

| Chemical Treatment | Chemical conversion of impurities into more easily separable forms.[5] | Removing specific types of reactive impurities (e.g., hydroxyl-containing compounds). | The treatment reagent must not react with the desired product. |

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all joints are well-sealed with appropriate vacuum grease.

-

Drying: Thoroughly dry the crude Chloromethylphenylsilane sample over an anhydrous drying agent such as calcium hydride or molecular sieves.[5]

-

Transfer: Decant or filter the dried crude product into the distillation flask.

-

Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point and pressure. For a related compound, distillation at 115 °C and 23 mmHg is a good starting point.[1]

-

Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: General Procedure for Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).[1]

-

Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

-

Elution: Begin eluting with the non-polar solvent. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane.[1]

-

Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify those containing the pure product.

Visualization of Purification Workflow

Caption: A logical workflow for the purification and analysis of Chloromethylphenylsilane.

Logical Troubleshooting Flow

Caption: A step-by-step troubleshooting guide for common purification issues.

References

- Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane - Benchchem.

- Chemistry - Distillation - Silicones Europe.

- DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION.

- Application Notes and Protocols: Hydrolysis of Dichloro-bis(4-methylphenyl)silane - Benchchem.

- Chloromethyl Trimethylsilane Purification Methods And Techniques - ZM Silane Limited.

- Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal.

- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications.

- WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents.

- US3277135A - Method for preparing organosilanes - Google Patents.

- Common side reactions involving (Chloromethyl)(triphenyl)silane - Benchchem.

- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA.

- Efficacy comparison of different synthetic routes to (Chloromethyl)(triphenyl)silane - Benchchem.

- Grignard Reaction.

- Chloro(methyl)(phenyl)silane | Biochemical Assay Reagent | MedChemExpress.

- Chloro(methyl)phenylsilane technical, = 93.0 GC 1631-82-9 - Sigma-Aldrich.

- Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed.

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc.

- Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane - YouTube.

- Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) - YouTube.

- A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane - Benchchem.

- Investigation of the Effect of a Newly Identified Trace Impurity on the Reactivity and Selectivity of the Direct Chlorination Trichlorosilane Synthesis Reaction - SSRN.

- Chloromethylphenylsilane (CAS No. 1631-82-9) Suppliers @ ChemicalRegister.com.

- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications.

- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing).

- (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS) - ResearchGate.

- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1 - Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. zmsilane.com [zmsilane.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemistry - Distillation - Silicones Europe [silicones.eu]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Reactions with Chloromethylphenylsilane

Status: Operational Agent: Senior Application Scientist Ticket Topic: Incomplete Reactions / Low Yields Reagent Focus: Chloromethylphenylsilane (CAS: 1631-82-9)

⚠️ Critical Reagent Disambiguation

STOP AND VERIFY: Before proceeding, confirm the chemical identity of your reagent. The name "Chloromethylphenylsilane" is commercially used for Chloro(methyl)phenylsilane , but chemically ambiguous.

| Feature | Reagent A (Most Likely) | Reagent B (Alternative) |

| Systematic Name | Chloro(methyl)phenylsilane | (Chloromethyl)dimethylphenylsilane |

| CAS Number | 1631-82-9 | 1833-51-8 |

| Formula | ||

| Reactive Bonds | Si–Cl (Electrophilic) & Si–H (Hydride) | C–Cl (Electrophile) |

| Primary Use | Silyl protection, Hydrosilylation | Fleming-Tamao Oxidation Precursor |

This guide focuses on Reagent A (CAS 1631-82-9) .[1] If you are using Reagent B, please refer to guides on "Electrophilic Alkylation" or "Fleming-Tamao Oxidation."

Part 1: Diagnostic Flowchart

Use this logic tree to isolate the cause of your incomplete reaction.

Figure 1: Decision matrix for diagnosing incomplete conversion based on reaction mechanism.

Part 2: Troubleshooting Silylation (Si–Cl Reactivity)

Scenario: You are trying to protect an alcohol or amine, but starting material remains.

Issue 1: Competitive Hydrolysis (The "White Smoke" Effect)

The Si–Cl bond is extremely moisture-sensitive. If your solvent is not anhydrous, the reagent self-reacts to form a siloxane dimer (

-

Symptom: White fumes (HCl gas) upon bottle opening or addition; formation of a gummy precipitate (amine salts mixed with siloxanes).

-

The Fix:

-

Solvent Protocol: Use THF or DCM distilled over CaH₂ or from a solvent purification system (SPS). Water content must be <50 ppm.

-

Reagent Quality: Check the bottle. If the liquid is cloudy, it has hydrolyzed. Distill the reagent under vacuum (bp ~62°C at reduced pressure) before use [1].

-

Issue 2: Steric Hindrance & Base Strength

Unlike Trimethylsilyl chloride (TMSCl), the Phenyl group in Chloromethylphenylsilane adds significant bulk. Pyridine alone is often too weak and sterically crowded to drive the reaction to completion.

-

Symptom: Reaction stalls at ~60% conversion after 24 hours.

-

The Fix: Switch to a "Hyper-Nucleophilic" Catalyst system.

-

Protocol: Use Imidazole (2.5 equiv) in DMF/CH₂Cl₂. The imidazole forms a reactive

-silyl intermediate that transfers the silyl group more effectively than the chloride. -

Alternative: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) as a catalyst if using Triethylamine [2].

-

Issue 3: Instability of the Si–H Bond

Critical Warning: This reagent contains a Si–H bond. If you use strong bases (NaH, KH) to deprotonate your alcohol before adding the silane, the alkoxide may attack the Si–H bond instead of the Si–Cl bond, or cause disproportionation.

-

Correct Protocol: Add the base (e.g., Imidazole or Et₃N) to the silane, then add the substrate, or mix base+substrate and add silane slowly at 0°C. Avoid strong alkoxides.

Part 3: Troubleshooting Hydrosilylation (Si–H Reactivity)

Scenario: You are adding the Si–H across an alkene (C=C) using a catalyst (Karstedt’s or Speier’s), but no product forms.

Issue 1: Catalyst Poisoning

Platinum catalysts are notoriously sensitive to Lewis bases. If your substrate contains Amines, Sulfides, or Phosphines, the catalyst will deactivate immediately.

-

Symptom: Reaction mixture remains clear (no "blackening" of Pt) but no exotherm occurs; or catalyst precipitates immediately.

-

The Fix:

-

Pre-treatment: Pass your alkene substrate through a short pad of neutral alumina to remove peroxide/stabilizer impurities.

-

Catalyst Switch: If amines are present, use RhCl(PPh₃)₃ (Wilkinson’s Catalyst) instead of Platinum, as it is more tolerant of functional groups [3].

-

Issue 2: The "Induction Period" Trap

Hydrosilylation often exhibits a long induction period followed by a violent exotherm. Users often think the reaction is "incomplete" at 1 hour, add more catalyst/heat, and cause a runaway reaction.

-

Symptom: No reaction for 2 hours, then sudden boiling.

-

The Fix:

-

Heat the mixture to 40°C before adding the catalyst.

-

Add 5% of the silane to the catalyst/alkene mix. Wait for the color change (yellow

brown) or exotherm. Only then add the rest of the silane.

-

Part 4: Analytical Verification (NMR)

Use this table to determine what species are actually in your flask.

| Species | Characteristic Feature | ||

| Pure Reagent ( | Doublet due to H-Si coupling | ||

| Hydrolyzed Dimer (Siloxane) | Shift upfield; Broadening | ||

| Silylated Product ( | Distinct shift based on R-group | ||

| Hydrosilylation Product | Absent | Loss of Si-H peak is the key indicator |

Note: Shifts are approximate (in

Part 5: FAQ

Q: Can I purify the product on silica gel? A: Proceed with Caution. The Si–H bond in the product is relatively stable, but the silyl ether (Si–O–C) linkage derived from this reagent is less stable than TBDMS. Use silica neutralized with 1% Triethylamine to prevent acid-catalyzed hydrolysis during chromatography.

Q: The reaction turned violent. Why?

A: You likely experienced a delayed exotherm in a hydrosilylation reaction, or you generated

Q: Why is my yield low compared to TMSCl? A: The phenyl group adds significant steric bulk. You must run the reaction longer (overnight) and potentially at higher temperatures (40°C) compared to standard TMS protection.

References

-

Sigma-Aldrich. Chloro(methyl)phenylsilane Product Specification & CAS 1631-82-9 Data. Available at:

- Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.

-

Marciniec, B. (Ed.). (2009).[2] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

-

PubChem. Chloro(methyl)phenylsilane Compound Summary. National Library of Medicine. Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Silylating Agent Reactivity: A Comparative Analysis of Chloromethylphenylsilane

Executive Summary

In the landscape of synthetic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities, prized for their ease of installation, tunable stability, and orthogonal removal conditions. The reactivity of the corresponding silylating agent—typically a silyl chloride—is a critical parameter dictating its utility and selectivity. This guide provides an in-depth comparison of the reactivity of Chloromethylphenylsilane against a panel of common alkylsilyl chlorides, including Chlorotrimethylsilane (TMSCl), Chloro(triethyl)silane (TESCl), and Chloro(tert-butyl)dimethylsilane (TBDMSCl). We will dissect the mechanistic underpinnings of silylation, explore the interplay of steric and electronic effects that govern reactivity, and present a robust experimental framework for direct, quantitative comparison. This document is intended for researchers, chemists, and drug development professionals seeking to make informed, data-driven decisions in the selection of silylating agents for their specific synthetic challenges.

The Pillars of Silylating Agent Reactivity

The rate and selectivity of alcohol silylation are not arbitrary; they are governed by a predictable interplay of factors inherent to the silylating agent's structure and the reaction conditions. Understanding these principles is paramount to rational reagent selection. The silylation of an alcohol with a silyl chloride proceeds via a nucleophilic substitution at the silicon center.[1][2] A base is typically required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[3]

Steric Hindrance: The Gatekeeper of Reactivity

The most dominant factor influencing the reactivity of a silylating agent is the steric bulk of the substituents attached to the silicon atom.[1][4] As the size of these groups increases, the silicon center becomes more sterically shielded, hindering the approach of the alcohol nucleophile. This leads to a general decrease in the rate of silylation.

This steric effect is not merely a liability; it is a powerful tool for achieving selectivity. Bulky silylating agents like TBDMSCl will react preferentially with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[1][5] The established reactivity trend based on sterics is generally:

TMSCl > TESCl > TBDMSCl > TIPSCl (Triisopropylsilyl chloride)

Electronic Effects: The Accelerator and the Brake

While less dominant than sterics, the electronic nature of the silicon substituents plays a crucial role. Electron-donating groups (like alkyls) increase the electron density at the silicon center, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups decrease electron density, enhancing the silicon's electrophilicity and accelerating the rate of reaction.[6][7]

This is the key differentiator for Chloromethylphenylsilane . The phenyl group, while sterically larger than a methyl group, is electron-withdrawing by induction. This electronic effect is expected to increase the reactivity of the silicon center compared to a purely alkyl-substituted silane of similar size.

A Comparative Profile of Common Silylating Agents

To contextualize the performance of Chloromethylphenylsilane, we must first understand the benchmark reagents. The choice of agent represents a trade-off between reactivity and the stability of the resulting silyl ether.[8]

| Property | Chlorotrimethylsilane (TMSCl) | Chloro(triethyl)silane (TESCl) | Chloro(tert-butyl)dimethylsilane (TBDMSCl) | Chloro(methyl)phenylsilane |

| Structure | (CH₃)₃SiCl | (CH₃CH₂)₃SiCl | ((CH₃)₃C)(CH₃)₂SiCl | (C₆H₅)(CH₃)SiHCl |

| Molecular Weight | 108.64 g/mol | 150.72 g/mol | 150.72 g/mol | 156.68 g/mol |

| Key Feature | Low steric bulk, high reactivity | Moderate steric bulk | High steric bulk, high stability | Phenyl group (electronic effect) |

| Primary Use | General purpose, highly reactive protection | Intermediate stability and reactivity | Robust protection for multi-step synthesis | Potential for unique reactivity/selectivity |

| Resulting Ether Stability | Low (labile to mild acid/moisture)[3] | Moderate | High (approx. 10,000x more stable than TMS ether)[8] | Expected to be moderate to high |

Experimental Design: A Framework for Direct Reactivity Comparison

To objectively assess the reactivity of Chloromethylphenylsilane, a competitive reaction is the most rigorous method. In this setup, a substrate alcohol is treated with a sub-stoichiometric amount of two different silylating agents in the same flask. The ratio of the resulting silyl ether products, determined by GC or ¹H NMR analysis, provides a direct measure of their relative reaction rates.

Workflow for Competitive Silylation

The following diagram outlines the logical flow of a self-validating experiment designed to compare the reactivity of any two silylating agents.

Sources

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]